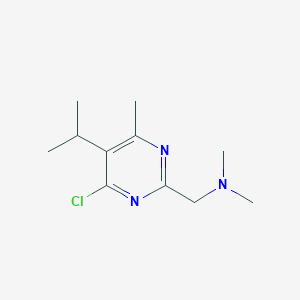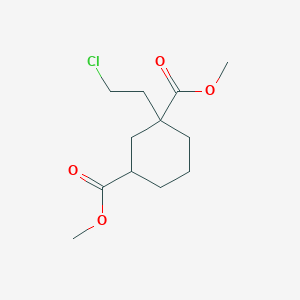
Triphenyl(pyridin-2-ylmethyl)phosphonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenyl(pyridin-2-ylmethyl)phosphonium is a phosphonium salt with the molecular formula C24H21NP. It is known for its applications in organic synthesis and as a reagent in various chemical reactions. The compound is characterized by the presence of a phosphonium ion bonded to a triphenyl group and a 2-pyridinylmethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triphenyl(pyridin-2-ylmethyl)phosphonium can be synthesized through the reaction of triphenylphosphine with 2-pyridinylmethyl chloride. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine .
Industrial Production Methods
Industrial production methods for triphenyl(2-pyridinylmethyl)phosphonium involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Triphenyl(pyridin-2-ylmethyl)phosphonium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phosphonium ion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Bases like sodium hydride and potassium carbonate are commonly used to facilitate substitution reactions.
Major Products
Oxidation: Phosphine oxides are the major products.
Reduction: Phosphines are formed as major products.
Substitution: The major products depend on the nature of the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
Triphenyl(pyridin-2-ylmethyl)phosphonium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and in Wittig reactions.
Biology: The compound is used in the study of biological systems, particularly in the investigation of mitochondrial function and targeting.
Mecanismo De Acción
The mechanism of action of triphenyl(2-pyridinylmethyl)phosphonium involves its ability to interact with biological membranes, particularly mitochondrial membranes. The phosphonium ion facilitates the accumulation of the compound within the mitochondria due to the negative membrane potential. This targeting ability makes it useful in studying mitochondrial function and in developing mitochondria-targeted therapies .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used in similar reactions but lacks the 2-pyridinylmethyl group.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine, used as a coupling reagent in esterification reactions.
Triphenyl methyl phosphonium tosylate: Used as a phase transfer catalyst in oxidative desulfurization.
Uniqueness
Triphenyl(pyridin-2-ylmethyl)phosphonium is unique due to the presence of the 2-pyridinylmethyl group, which enhances its reactivity and specificity in certain chemical reactions. Its ability to target mitochondria also sets it apart from other phosphonium compounds .
Propiedades
Número CAS |
71897-61-5 |
|---|---|
Fórmula molecular |
C24H21NP+ |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
triphenyl(pyridin-2-ylmethyl)phosphanium |
InChI |
InChI=1S/C24H21NP/c1-4-13-22(14-5-1)26(23-15-6-2-7-16-23,24-17-8-3-9-18-24)20-21-12-10-11-19-25-21/h1-19H,20H2/q+1 |
Clave InChI |
KAYCSCULGYYNFT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[P+](CC2=CC=CC=N2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Benzylamino)methyl]-3-methylcyclohexan-1-ol](/img/structure/B8513294.png)
![1-Propanone, 1-[4-(phenylamino)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-](/img/structure/B8513296.png)
![7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine](/img/structure/B8513300.png)
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B8513305.png)
![3a,5-dihydro-3H-[1,3]oxazolo[3,4-a]quinoxaline-1,4-dione](/img/structure/B8513306.png)

![1h-Indazole-6-carboxamide,5-(4-fluorophenoxy)-1-(2-methylpropyl)-n-[2-(1-piperidinyl)ethyl]-](/img/structure/B8513318.png)
![5h-Pyrrolo[1,2-a]imidazole,6,7-dihydro-2-[4-(methylsulfonyl)phenyl]-3-(4-pyridinyl)-](/img/structure/B8513328.png)



![6'-(3-Fluoropropoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B8513377.png)
